molecular formula C11H7BrN4OS B15057150 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B15057150
M. Wt: 323.17 g/mol
InChI Key: MBPDNMCARIAUAO-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416342-23-8) is a chemical compound with the molecular formula C11H7BrN4OS and a molecular weight of 323.17 g/mol . This pyrazolo[3,4-d]pyrimidine derivative is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the purine base of adenine . This property makes it a compound of high interest for researchers designing molecules that target ATP-binding sites in various enzymes. The core pyrazolo[3,4-d]pyrimidine structure is recognized for its diverse biological activities, which include significant potential in anticancer research . These derivatives have been investigated as inhibitors of critical protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are prominent targets in oncology drug discovery . The 3-bromophenyl substituent and the mercapto functional group on this specific derivative provide distinct points for chemical modification and interaction with biological targets, offering opportunities for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, or a lead compound in drug discovery programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H7BrN4OS

Molecular Weight

323.17 g/mol

IUPAC Name

1-(3-bromophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7BrN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)

InChI Key

MBPDNMCARIAUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Mercapto Group (-SH) : The thiol group in the target compound may enhance binding to enzymes or receptors through disulfide bridges or hydrogen bonding, similar to the antitumor activity seen in compound 35 .
  • Halogen Positioning : The 3-bromophenyl group in the target compound vs. 4-bromophenyl (CAS 1404364-58-4, MW 323.17 ) or 2-fluorophenyl (CAS 1416345-80-6 ) alters steric and electronic properties. Meta-substituted halogens (e.g., 15b ) often improve metabolic stability compared to para-substituted analogs.
  • Heterocyclic Additions: Compounds with fused triazole or oxetane rings (e.g., 13g, 13h ) show divergent activities, suggesting the core pyrazolo[3,4-d]pyrimidinone scaffold is adaptable for target-specific optimization.

Biological Activity

1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H7BrN4OSC_{11}H_7BrN_4OS, with a molecular weight of 323.17 g/mol. The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a bromophenyl group and a mercapto group, enhancing its reactivity and potential biological activity .

PropertyValue
Molecular FormulaC₁₁H₇BrN₄OS
Molecular Weight323.17 g/mol
CAS Number1416342-23-8

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer . The compound's ability to inhibit these kinases suggests it may serve as a potential therapeutic agent in cancer treatment.

Case Study: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was observed that it induced apoptosis and inhibited cell proliferation effectively. The study reported IC50 values in the low micromolar range (0.75–4.15 μM), indicating potent activity without affecting normal cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of CDKs : By binding to CDKs, the compound disrupts cell cycle progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Properties : Some studies suggest that pyrazolo derivatives possess anti-inflammatory activities, which may further contribute to their anticancer effects .

Structure-Activity Relationships (SAR)

The structural modifications of pyrazolo derivatives have been explored to enhance their biological activity. For instance, the presence of the bromine atom in this compound allows for diverse chemical modifications that can improve potency or selectivity against specific targets .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
This compound0.75–4.15CDK inhibition, apoptosis induction
Other Pyrazolo DerivativesVariesVaries (e.g., tubulin polymerization)

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